![molecular formula C16H16FN3O B2757586 3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea CAS No. 1016528-80-5](/img/structure/B2757586.png)
3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea (FTHQ) is a novel compound with a wide range of potential applications in scientific research and drug development. FTHQ is a member of the quinoline family of compounds, which are known for their interesting and diverse chemical properties. FTHQ is of particular interest due to its unique combination of two distinct chemical functional groups, namely a phenyl ring and a quinoline ring. This combination of functional groups gives FTHQ a number of interesting properties, such as a high affinity for various receptors and an ability to form strong hydrogen bonds.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
- Novel urea and bis-urea derivatives, including those with hydroxyphenyl or halogenphenyl substituents, have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. Compounds with specific structural features exhibited significant activity, particularly against breast carcinoma MCF-7 cell lines, indicating their potential as lead compounds in the development of breast carcinoma drugs. These derivatives also showed high antioxidant activity and antimicrobial activity in vitro, suggesting a multifaceted therapeutic potential (Perković et al., 2016).
Antimicrobial Applications
- A series of N-alkyl substituted urea derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities. Certain compounds exhibited potent antimicrobial activities against both Gram-positive and Gram-negative bacteria as well as fungi, highlighting their potential as broad-spectrum antimicrobial agents (Qing-Zhong Zheng et al., 2010).
Enzyme Inhibition for Therapeutic Applications
- Discovery and development of small molecule FLT3 inhibitors capable of overcoming drug-resistant mutations. This research could contribute to the advancement of targeted therapies for diseases such as acute myeloid leukemia, where FLT3 mutations play a significant role. The compounds demonstrated potent inhibitory effects against various FLT3 mutations, indicating their potential as lead compounds for further development (Guo Zhang et al., 2020).
Fluorophore Formation and Anion Receptor Applications
- Investigations into the formation of fluorophores from catecholamines and related compounds, as well as the development of anion receptors based on urea derivatives, showcase the versatility of these compounds in biochemical analysis and molecular sensing applications. Such research underscores the potential of these compounds in the development of diagnostic tools and sensors (Lindvall et al., 1974; Amendola et al., 2006).
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-3-(1,2,3,4-tetrahydroquinolin-8-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O/c17-12-7-1-2-8-13(12)19-16(21)20-14-9-3-5-11-6-4-10-18-15(11)14/h1-3,5,7-9,18H,4,6,10H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNICVTUTWOADQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)NC(=O)NC3=CC=CC=C3F)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.